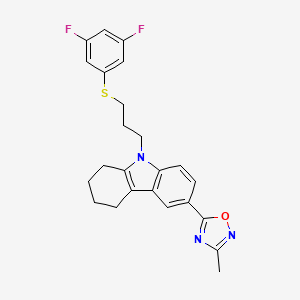

ITX 4520

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H23F2N3OS |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

5-[9-[3-(3,5-difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C24H23F2N3OS/c1-15-27-24(30-28-15)16-7-8-23-21(11-16)20-5-2-3-6-22(20)29(23)9-4-10-31-19-13-17(25)12-18(26)14-19/h7-8,11-14H,2-6,9-10H2,1H3 |

InChI Key |

GZGZYDZBSNEDTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=C(C=C2)N(C4=C3CCCC4)CCCSC5=CC(=CC(=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

ITX 4520: A Deep Dive into its Mechanism of Action as a Hepatitis C Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel antiviral agents with diverse mechanisms of action. A critical step in the HCV lifecycle, and thus a prime target for therapeutic intervention, is the entry of the virus into host hepatocytes. This complex process involves a coordinated series of interactions between viral envelope glycoproteins and a host of cell surface receptors. ITX 4520, a potent and orally bioavailable small molecule, has emerged as a promising HCV entry inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the scavenger receptor class B type I (SR-BI) and its impact on the viral entry cascade.

The Hepatitis C Virus Entry Pathway: A Multi-Step Process

The entry of HCV into hepatocytes is a highly orchestrated process that relies on the sequential engagement of several host cell surface molecules. The current model suggests an initial attachment of the virus to the cell surface, facilitated by interactions with glycosaminoglycans and low-density lipoprotein receptors. This is followed by more specific binding events involving at least four key host factors:

-

CD81: A tetraspanin that is essential for HCV entry and is thought to be involved in the lateral movement of the virus on the cell surface.[1][2]

-

Scavenger Receptor Class B Type I (SR-BI): A multi-ligand receptor involved in cholesterol metabolism that plays a crucial role in the initial stages of HCV entry.[1][2]

-

Claudin-1 (CLDN1): A tight junction protein that is required for a late step in the entry process, likely after the virus has engaged with CD81.[3][4][5]

-

Occludin (OCLN): Another tight junction protein that is also essential for HCV entry.[5][6][7][8]

Inhibition of any of these steps can effectively block viral infection, making them attractive targets for antiviral drug development.[9]

This compound: A Potent Inhibitor of HCV Entry

This compound was identified as a highly potent HCV entry inhibitor through screening using an HCV pseudoparticle (HCVpp) assay.[9] It demonstrates efficacious inhibition of HCV cell culture (HCVcc) infection with a reported 50% inhibitory concentration (IC50) of approximately 1.5 nM and a therapeutic index greater than 1000.[9][10]

Quantitative Efficacy of this compound

| Parameter | Value | Cell Line | Virus System | Reference |

| IC50 | ~1.5 nM | Huh-7 | HCVcc (Genotype 1a) | [9][10] |

| Therapeutic Index | >1000 | - | - | [9] |

Mechanism of Action: Targeting SR-BI

The primary mechanism of action of this compound is the inhibition of the host entry factor SR-BI.[9] Although structurally distinct from another SR-BI inhibitor, ITX 5061, this compound appears to share a similar mode of action.[9]

Key aspects of its mechanism include:

-

Competition with HCV E2 Glycoprotein: this compound competes with the HCV envelope glycoprotein E2 for binding to SR-BI expressed on the surface of cells.[9] This direct competition prevents the initial interaction between the virus and this crucial host receptor.

-

Inhibition of SR-BI-Mediated Lipid Transfer: this compound has been shown to inhibit the SR-BI-mediated transfer of lipids from high-density lipoprotein (HDL) into cells.[9] This function of SR-BI is thought to be important for the conformational changes in the viral envelope glycoproteins that are necessary for subsequent entry steps.

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HCV entry.

Caption: Proposed mechanism of this compound action on HCV entry.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is a primary tool for identifying and characterizing HCV entry inhibitors.

Principle: Retroviral particles (e.g., from HIV-1) are engineered to lack their own envelope proteins and instead express the HCV E1 and E2 glycoproteins on their surface. These "pseudoparticles" carry a reporter gene, such as luciferase. Infection of susceptible hepatoma cell lines (e.g., Huh-7) by these HCVpp results in the expression of the reporter gene, which can be quantified.

Protocol Outline:

-

Production of HCVpp: Co-transfect producer cells (e.g., 293T) with plasmids encoding the retroviral core proteins, a reporter gene, and the HCV E1/E2 glycoproteins.

-

Cell Culture: Plate susceptible human hepatoma cells (e.g., Huh-7) in multi-well plates.

-

Infection: Add serial dilutions of the test compound (this compound) to the cells, followed by the addition of HCVpp.

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.

-

Quantification: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces reporter gene activity by 50%.

Caption: Workflow for the HCV pseudoparticle (HCVpp) entry assay.

E2-SR-BI Binding Competition Assay

This assay directly assesses the ability of an inhibitor to block the interaction between the HCV E2 glycoprotein and SR-BI.

Principle: The binding of a labeled form of the HCV E2 glycoprotein to cells expressing SR-BI is measured in the presence and absence of the test compound.

Protocol Outline:

-

Cell Culture: Use cells that express SR-BI (e.g., SR-BI-expressing Huh-7 cells).

-

Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

E2 Binding: Add a labeled form of the HCV E2 glycoprotein (e.g., radiolabeled or fluorescently tagged) to the cells.

-

Incubation: Allow the binding reaction to proceed for a specified time.

-

Washing: Wash the cells to remove unbound E2.

-

Detection: Quantify the amount of bound E2 using an appropriate detection method (e.g., scintillation counting for radiolabeled E2, flow cytometry for fluorescently tagged E2).

-

Data Analysis: Determine the concentration of this compound required to inhibit E2 binding by 50%.

Caption: Workflow for the E2-SR-BI binding competition assay.

SR-BI-Mediated HDL Lipid Transfer Assay

This assay evaluates the effect of the inhibitor on the lipid uptake function of SR-BI.

Principle: SR-BI mediates the selective uptake of cholesteryl esters from HDL particles. This process can be monitored using radiolabeled lipids within HDL.

Protocol Outline:

-

Cell Culture: Use cells expressing SR-BI.

-

Inhibitor Incubation: Pre-incubate the cells with different concentrations of this compound.

-

Lipid Transfer: Add HDL particles containing a radiolabeled lipid (e.g., [3H]cholesteryl oleoyl ether) to the cells.

-

Incubation: Incubate for a period to allow for lipid uptake.

-

Washing: Wash the cells thoroughly to remove extracellular HDL.

-

Quantification: Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of lipid transfer at each concentration of this compound.

Caption: Workflow for the SR-BI-mediated HDL lipid transfer assay.

Conclusion

This compound represents a potent and specific inhibitor of HCV entry that targets the host factor SR-BI. Its mechanism of action, involving direct competition with the viral E2 glycoprotein and inhibition of SR-BI's lipid transfer function, underscores the critical role of this receptor in the early stages of HCV infection. The favorable preclinical profile of this compound, including its high potency and oral bioavailability, positions it as a valuable candidate for further development in the context of combination therapies for HCV. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other HCV entry inhibitors.

References

- 1. Safety and Antiviral Activity of the HCV Entry Inhibitor ITX5061 in Treatment-Naive HCV-Infected Adults: A Randomized, Double-Blind, Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell entry of hepatitis C virus requires a set of co-receptors that include the CD81 tetraspanin and the SR-B1 scavenger receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The tight junction proteins claudin-1, -6, and -9 are entry cofactors for hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Claudin-1 is a hepatitis C virus co-receptor required for a late step in entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tight junction proteins claudin-1 and occludin control hepatitis C virus entry and are downregulated during infection to prevent superinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. Human occludin is a hepatitis C virus entry factor required for infection of mouse cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human occludin is a hepatitis C virus entry factor required for infection of mouse cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Target of ITX 4520: A Technical Guide to a Novel Hepatitis C Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITX 4520 is a potent, orally bioavailable small molecule inhibitor of Hepatitis C Virus (HCV) entry. This document provides a comprehensive technical overview of this compound, with a primary focus on its molecular target and mechanism of action. Through a detailed examination of preclinical data, this guide elucidates the quantitative aspects of its antiviral activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of virology, pharmacology, and drug development.

Introduction to Hepatitis C Virus Entry

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The viral life cycle begins with the complex and highly regulated process of entry into host hepatocytes. This multi-step cascade involves the coordinated interaction of viral envelope glycoproteins (E1 and E2) with a series of host cell surface receptors and co-receptors. Key host factors implicated in HCV entry include the tetraspanin CD81, claudin-1 (CLDN1), occludin (OCLN), and the Scavenger Receptor Class B Type I (SR-BI). The intricate nature of this process presents multiple opportunities for therapeutic intervention. HCV entry inhibitors, a class of antiviral agents, aim to block the initial stages of infection, thereby preventing viral replication and the establishment of chronic disease.

Molecular Target Identification: Scavenger Receptor Class B Type I (SR-BI)

Preclinical research has definitively identified the Scavenger Receptor Class B Type I (SR-BI) as the molecular target of this compound.[1] SR-BI is a multi-ligand receptor highly expressed on the surface of hepatocytes and is known to play a crucial role in both lipid metabolism and HCV entry.

This compound exerts its antiviral effect by directly interacting with SR-BI and inhibiting its function in the viral entry process. Mechanistic studies have demonstrated that this compound competitively inhibits the binding of the HCV E2 glycoprotein to SR-BI.[1] Furthermore, this compound has been shown to disrupt the SR-BI-mediated transfer of lipids, a process believed to be important for the fusion of the viral and host cell membranes. By targeting a host factor essential for viral entry, this compound presents a high barrier to the development of viral resistance.

Quantitative Analysis of Antiviral Activity

The antiviral potency and pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell System | HCV Genotype | Reference |

| IC50 | ~1.5 nM | Huh-7.5 cells | Jc1 (chimeric genotype 2a/2b) | [1] |

| Therapeutic Index | >1000 | Huh-7.5 cells | Jc1 (chimeric genotype 2a/2b) | [1] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Reference |

| Rat | 40 | [2] |

| Dog | 70 | [2] |

Signaling Pathways and Mechanism of Action

The entry of HCV into hepatocytes is a multi-step process, and SR-BI plays a critical role in the initial attachment and post-binding events. The following diagram illustrates the proposed signaling pathway for HCV entry and the point of intervention for this compound.

As depicted, this compound directly targets SR-BI, preventing the binding of the HCV virion and thereby halting the downstream events of internalization and fusion that are necessary for successful infection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the probable core experimental protocols used in the characterization of this compound, based on standard practices in the field.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is a safe and effective method to study the entry process of HCV without the need for a fully infectious virus.

Methodology:

-

HCVpp Production: HEK293T cells are co-transfected with plasmids encoding the HCV E1/E2 envelope glycoproteins, a retroviral core packaging construct (e.g., MLV Gag-Pol), and a reporter gene, typically luciferase. The supernatant containing the assembled pseudoparticles is harvested 48-72 hours post-transfection.

-

Infection: Target cells, such as the human hepatoma cell line Huh-7.5, are seeded in 96-well plates. The cells are then pre-incubated with serial dilutions of this compound before the addition of the HCVpp-containing supernatant.

-

Readout: After 48-72 hours of incubation, the cells are lysed, and the activity of the reporter gene is measured. The reduction in reporter signal in the presence of this compound is used to determine the half-maximal inhibitory concentration (IC50).

HCV Cell Culture (HCVcc) Infection Assay

This assay utilizes a fully infectious HCV cell culture system to assess the antiviral activity of compounds in a more physiologically relevant context.

Methodology:

-

Cell Culture: Huh-7.5 cells are seeded in appropriate culture vessels and allowed to adhere.

-

Infection and Treatment: The cells are infected with an infectious HCV clone (e.g., Jc1). Concurrently, the cells are treated with various concentrations of this compound.

-

Quantification of Infection: After a defined incubation period (typically 48-72 hours), the level of HCV infection is quantified. This can be achieved through various methods, including:

-

Immunofluorescence: Staining for HCV proteins (e.g., NS5A) and counting the number of infected cells.

-

RT-qPCR: Measuring the levels of intracellular HCV RNA.

-

Enzyme-linked immunosorbent assay (ELISA): Quantifying the amount of HCV core antigen released into the supernatant.

-

-

Data Analysis: The reduction in the markers of infection in the presence of this compound is used to calculate the IC50 value.

SR-BI Mediated Lipid Transfer Assay

This assay is designed to specifically measure the ability of a compound to inhibit the lipid uptake function of SR-BI.

Methodology:

-

Cell and Reagent Preparation: Cells engineered to overexpress SR-BI (e.g., Chinese Hamster Ovary cells, CHO-SR-BI) are cultured. High-density lipoprotein (HDL) is labeled with a fluorescent lipid probe, such as DiI or a BODIPY-cholesteryl ester.

-

Inhibition Assay: The SR-BI expressing cells are incubated with different concentrations of this compound. Subsequently, the fluorescently labeled HDL is added to the cells and incubated to allow for lipid transfer.

-

Measurement: After the incubation period, the cells are washed to remove any unbound HDL. The amount of intracellular fluorescence is then quantified using a fluorescence plate reader or flow cytometry. A reduction in fluorescence in the presence of this compound indicates inhibition of SR-BI-mediated lipid uptake.

Conclusion

This compound is a promising preclinical candidate for the treatment of HCV infection that acts through a novel mechanism of action. By targeting the host cell receptor SR-BI, this compound effectively inhibits a critical early step in the viral life cycle. Its high potency and favorable pharmacokinetic profile underscore its potential as a component of future combination therapies for hepatitis C. The detailed technical information provided in this guide serves as a foundation for further research and development of this and other host-targeting antivirals.

References

An In-Depth Technical Guide to ITX 4520: Discovery and Synthesis of a Novel Hepatitis C Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITX 4520 is a potent, orally bioavailable small molecule inhibitor of Hepatitis C Virus (HCV) entry. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. The information presented is curated from peer-reviewed scientific literature to support further research and development in the field of antiviral therapies. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of key pathways and workflows are included to facilitate understanding.

Discovery of this compound

The discovery of this compound was the result of a lead optimization program aimed at identifying potent inhibitors of HCV entry with favorable pharmacokinetic properties. The starting point for this program was a previously identified class of molecules that, while demonstrating anti-HCV activity, suffered from poor stability in rat plasma. Through systematic chemical modifications, researchers at iTherX Pharmaceuticals successfully developed this compound (also referred to as compound 39 in the primary literature), which exhibited significant improvements in potency, metabolic stability, and oral bioavailability. This compound was selected as a preclinical candidate for the company's HCV clinical pipeline.[1]

Synthesis Pathway

The chemical synthesis of this compound, chemically named 5-(9-ethyl-9H-carbazol-3-yl)-3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, involves a multi-step process. While the primary publication does not provide a detailed, step-by-step experimental protocol, the general synthetic route can be inferred from the publication and from established methods for the synthesis of carbazole and 1,2,4-oxadiazole derivatives.

A plausible synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Mechanism of Action: Inhibition of HCV Entry

This compound functions as a host-targeting antiviral by inhibiting the entry of HCV into hepatocytes. The entry of HCV is a complex, multi-step process involving several host cell surface receptors and co-receptors.[2][3][4]

The proposed signaling pathway for HCV entry and the point of inhibition by entry inhibitors like this compound are depicted below.

Signaling Pathway: Hepatitis C Virus Entry

Caption: The HCV entry pathway and the inhibitory action of this compound.

Quantitative Data

The preclinical evaluation of this compound generated significant quantitative data regarding its antiviral potency and pharmacokinetic properties.[1]

| Parameter | Value | Species | Assay |

| In Vitro Potency | |||

| IC50 | <5 nM | Human | Tissue Culture HCV Infectious Assay |

| Pharmacokinetics (Oral Administration) | |||

| Bioavailability | Good | Rat | PK Study |

| Half-life | Good | Rat | PK Study |

| Bioavailability | Good | Dog | PK Study |

| Half-life | Good | Dog | PK Study |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized protocols based on the methods described in the primary literature for the evaluation of this compound.

HCV Infectious Assay (in vitro)

-

Cell Culture: Huh-7.5 cells are seeded in 96-well plates and cultured until confluent.

-

Virus Infection: A reporter-tagged HCV (e.g., luciferase-expressing) is pre-incubated with varying concentrations of this compound.

-

Infection: The cell culture medium is replaced with the virus-inhibitor mixture.

-

Incubation: The plates are incubated for a period sufficient for viral entry and replication (e.g., 48-72 hours).

-

Readout: The level of reporter gene expression (e.g., luciferase activity) is measured, which correlates with the extent of viral infection.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Pharmacokinetic (PK) Studies (in vivo)

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs are used.

-

Dosing: this compound is administered orally via gavage. A separate cohort receives intravenous administration for bioavailability calculations.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Plasma Analysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated. Oral bioavailability is determined by comparing the AUC from oral and intravenous administration.

Conclusion

This compound represents a significant advancement in the development of HCV entry inhibitors. Its high potency and favorable oral pharmacokinetic profile made it a promising candidate for further clinical development. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals working on novel antiviral strategies against HCV and other viral diseases where host-targeting entry inhibition is a viable therapeutic approach. Further investigation into the precise molecular interactions of this compound with its host target could unveil new opportunities for the design of next-generation antiviral agents.

References

- 1. Discovery of this compound: a highly potent orally bioavailable hepatitis C virus entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Antiviral Activity of ITX 4520: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX 4520 is a novel, orally bioavailable small molecule that has demonstrated potent in vitro activity against the Hepatitis C Virus (HCV). Identified as a highly potent entry inhibitor, this compound represents a promising candidate in the development of new therapeutic strategies against HCV infection. This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound, including available quantitative data for related compounds, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Quantitative Antiviral Activity

While specific quantitative data for this compound is not publicly available in the cited literature, data for a closely related compound from the same class of potent HCV entry inhibitors provides a strong indication of its potential efficacy and safety profile. The following table summarizes the in vitro antiviral activity and cytotoxicity of a representative HCV entry inhibitor.

| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) |

| HCV Entry Inhibitor (Representative) | Chimeric HCV (Genotype 1b/2a) | Huh-7 | 30 ± 4 | 28,149 ± 13,065 | ~938 |

| HCV Entry Inhibitor (Representative) | HCV Pseudoparticles (Genotype 2a) | Huh-7 | 20 ± 5 | 28,149 ± 13,065 | ~1407 |

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A ratio that measures the window between antiviral activity and cytotoxicity. A higher SI value indicates a more favorable safety profile.

Mechanism of Action: HCV Entry Inhibition

This compound acts by inhibiting the entry of HCV into host hepatocytes. This mechanism is distinct from that of many direct-acting antivirals (DAAs) that target viral replication enzymes. By blocking the initial stage of the viral lifecycle, this compound prevents the establishment of infection in new cells. The precise molecular target of this compound has not been publicly disclosed; however, it is hypothesized to interact with a host factor essential for viral entry, such as the scavenger receptor class B type I (SR-B1), a known co-receptor for HCV.

Experimental Protocols

The in vitro antiviral activity of this compound is typically evaluated using a Hepatitis C Virus pseudoparticle (HCVpp) entry assay. This system utilizes retroviral particles (e.g., from Murine Leukemia Virus) that are engineered to express HCV envelope glycoproteins (E1 and E2) on their surface and contain a reporter gene (e.g., luciferase or green fluorescent protein) in their genome. The infectivity of these pseudoparticles in hepatoma cell lines (e.g., Huh-7) is dependent on the functionality of the HCV envelope proteins, thus providing a robust and safe model to study viral entry.

HCV Pseudoparticle (HCVpp) Entry Assay Protocol

-

Cell Seeding:

-

Huh-7 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

A serial dilution of this compound is prepared in cell culture medium.

-

The cell culture medium is removed from the seeded plates and replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration.

-

-

HCVpp Infection:

-

HCV pseudoparticles are added to each well.

-

The plates are incubated for 48 to 72 hours at 37°C to allow for viral entry and reporter gene expression.

-

-

Quantification of Viral Entry:

-

After incubation, the level of reporter gene expression is quantified.

-

For luciferase-based assays, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

For GFP-based assays, the percentage of GFP-positive cells is determined using flow cytometry or fluorescence microscopy.

-

-

-

Data Analysis:

-

The percentage of inhibition of viral entry is calculated for each concentration of this compound relative to the vehicle control.

-

The EC50 value is determined by fitting the dose-response curve to a non-linear regression model.

-

Cytotoxicity Assay Protocol

-

Cell Seeding and Compound Treatment:

-

The protocol is similar to the HCVpp entry assay, with Huh-7 cells seeded and treated with a serial dilution of this compound.

-

-

Incubation:

-

The plates are incubated for the same duration as the antiviral assay (48 to 72 hours).

-

-

Cell Viability Assessment:

-

Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

-

The absorbance is measured using a spectrophotometer.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control.

-

The CC50 value is determined from the dose-response curve.

-

Conclusion

This compound is a promising orally bioavailable HCV entry inhibitor with potent in vitro antiviral activity suggested by data from closely related compounds. Its mechanism of action, targeting the initial and essential step of viral entry, offers a potential advantage in combination therapies and in addressing viral resistance. The experimental protocols outlined in this guide provide a standard framework for the continued investigation and characterization of this compound and other novel HCV entry inhibitors. Further studies are warranted to fully elucidate its specific molecular target and to confirm its efficacy and safety in preclinical and clinical settings.

Preclinical Toxicology of ITX 4520: A Methodological Overview

Disclaimer: Detailed preclinical toxicology data for the hepatitis C virus (HCV) entry inhibitor ITX 4520 is not extensively available in the public domain. The primary publication referencing this compound notes that it was "well-tolerated in the preliminary in vivo toxicity studies," leading to its selection as a preclinical candidate.[1][2] However, specific quantitative data, such as No-Observed-Adverse-Effect Levels (NOAEL) or specific toxicological findings, have not been publicly released.

This guide, therefore, provides a comprehensive overview of the standard preclinical toxicology studies that a small molecule drug candidate like this compound would typically undergo to support clinical development. The experimental protocols and data presentation formats described are based on industry standards and regulatory guidelines.

General Toxicology Studies

General toxicology studies are designed to evaluate the overall toxicity of a compound in animal models. These studies help to identify potential target organs of toxicity, determine a safe starting dose for human trials, and understand the dose-response relationship.

Single-Dose Toxicity Studies

Objective: To assess the acute toxic effects of a single dose of the test substance and to determine the maximum tolerated dose (MTD).

Experimental Protocol:

-

Animal Species: Typically conducted in two mammalian species (one rodent, e.g., rat, and one non-rodent, e.g., dog).

-

Administration Route: The intended clinical route of administration is used (for this compound, this would likely be oral, given its described oral bioavailability).[1][2]

-

Dose Levels: A wide range of doses are administered to different groups of animals.

-

Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

-

Endpoints: Clinical observations, body weight changes, and gross pathology at necropsy.

Repeat-Dose Toxicity Studies

Objective: To evaluate the toxic effects of repeated administration of the test substance over a defined period.

Experimental Protocol:

-

Animal Species: Similar to single-dose studies, typically one rodent and one non-rodent species.

-

Duration: Varies depending on the proposed duration of clinical use (e.g., 28-day, 90-day studies).

-

Dose Levels: Multiple dose levels are used, including a control group, a low-dose, a mid-dose, and a high-dose group, often based on the results of single-dose studies.

-

Endpoints:

-

In-life: Clinical observations, body weight, food/water consumption, ophthalmology, electrocardiography (ECG).

-

Clinical Pathology: Hematology, clinical chemistry, coagulation, and urinalysis.

-

Post-mortem: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

-

Table 1: Hypothetical Data Summary from a 28-Day Repeat-Dose Toxicity Study

| Parameter | Control Group | Low-Dose (X mg/kg) | Mid-Dose (Y mg/kg) | High-Dose (Z mg/kg) |

| Mortality | 0% | 0% | 0% | 10% |

| Body Weight Change | +15% | +14% | +8% | +2% |

| Key Hematology Finding | Normal | Normal | Mild Anemia | Moderate Anemia |

| Key Chemistry Finding | Normal | Normal | Elevated ALT/AST | Markedly Elevated ALT/AST |

| Target Organ(s) | None | None | Liver | Liver, Kidney |

| NOAEL | - | X mg/kg | - | - |

Note: This table is illustrative and does not represent actual data for this compound.

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential for adverse effects on major physiological systems.

Experimental Protocol:

-

Core Battery Studies:

-

Central Nervous System (CNS): Functional observational battery (e.g., Irwin test) in rodents.

-

Cardiovascular System: Assessment of blood pressure, heart rate, and ECG in a non-rodent species (e.g., telemetry in dogs).

-

Respiratory System: Evaluation of respiratory rate and function.

-

-

Follow-up Studies: If adverse effects are noted in the core battery, more specific studies may be conducted.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to cause damage to DNA.

Experimental Protocol:

-

Ames Test: An in vitro test using bacteria to evaluate for gene mutations.

-

In Vitro Chromosomal Aberration Test: Assesses for chromosomal damage in mammalian cells.

-

In Vivo Micronucleus Test: An in vivo assay in rodents to detect damage to chromosomes or the mitotic apparatus.

Carcinogenicity

Carcinogenicity studies are long-term studies to evaluate the tumorigenic potential of a drug. These are typically conducted for drugs intended for chronic use.

Visualizations

Below are diagrams illustrating a typical workflow for preclinical toxicology and a simplified representation of the potential mechanism of action for this compound.

References

ITX 4520: A Technical Guide to Solubility and Stability Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITX 4520 is a potent, orally bioavailable small molecule inhibitor of the Hepatitis C Virus (HCV) entry process. Developed to improve upon earlier compounds with poor plasma stability, this compound exhibits a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the known solubility and stability properties of this compound, based on publicly available information. While specific quantitative data from the primary developers remains proprietary, this document synthesizes available qualitative data, outlines general experimental protocols for assessing such properties, and visualizes the compound's mechanism of action within the HCV entry pathway.

Introduction

This compound emerged from a lead optimization program aimed at identifying potent HCV entry inhibitors with improved metabolic stability, particularly in rat plasma. Its development marked a significant step forward in the pursuit of host-targeted antiviral therapies for HCV infection. Understanding the solubility and stability of this compound is critical for its formulation, preclinical development, and potential therapeutic applications.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not publicly available. However, information from supplier datasheets and formulation studies provides qualitative insights into its solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent/System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions of small molecules. |

| Polyethylene Glycol 400 (PEG400) | Soluble | Used in oral formulations, suggesting good solubility. |

| 0.2% Carboxymethyl cellulose | Forms a suspension | Indicates lower solubility in this aqueous-based vehicle. |

| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | Forms a solution/suspension | Tween 80 likely acts as a solubilizing agent to improve dispersion in an aqueous medium. |

Stability Profile

This compound was specifically designed to overcome the plasma instability observed in its predecessors. While detailed degradation kinetics are not published, its "excellent PK profile" suggests significant stability in biological matrices.

Table 2: Stability Characteristics of this compound

| Condition | Stability | Notes |

| Rat Plasma | Stable | A key optimization parameter during its development. |

| In Vivo (Rats and Dogs) | Good | The compound demonstrates good oral exposure and half-life, indicative of in vivo stability.[1] |

| Ambient Temperature | Stable for short periods | Suitable for ordinary shipping and handling. |

| Long-term Storage (Powder) | -20°C for 3 years; 4°C for 2 years | Recommended storage conditions for the solid compound. |

| Long-term Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | Recommended storage for stock solutions. |

Experimental Protocols

The specific experimental protocols used to determine the solubility and stability of this compound have not been publicly disclosed. The following are generalized, representative protocols for assessing these properties for a small molecule drug candidate.

Kinetic Solubility Assessment using Nephelometry

This method provides a high-throughput assessment of a compound's solubility in an aqueous buffer.

Caption: Workflow for Kinetic Solubility Assessment.

Stability Assessment in Plasma

This protocol evaluates the stability of a compound in a biological matrix over time.

Caption: Workflow for Plasma Stability Assessment.

Mechanism of Action: HCV Entry Inhibition

This compound functions by inhibiting the entry of the Hepatitis C virus into host hepatocytes. This is a multi-step process involving several host cell surface receptors. The diagram below illustrates the key stages of HCV entry that are the putative targets of inhibitors like this compound.

Caption: Simplified HCV Entry Signaling Pathway.

Conclusion

This compound is a promising HCV entry inhibitor with optimized stability and oral bioavailability. While specific, granular data on its solubility and stability are not extensively published, the available information indicates properties suitable for a pre-clinical candidate. The generalized protocols and pathway diagrams provided in this guide offer a framework for understanding and further investigating the physicochemical and mechanistic properties of this compound and similar small molecule antivirals. Further research and publication of detailed experimental data would be invaluable to the scientific community for the continued development of host-targeted antiviral strategies.

References

ITX 4520: A Preclinical Candidate for Hepatitis C Virus Entry Inhibition

An In-depth Technical Guide on a Potential HCV Therapeutic

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global burden of Hepatitis C Virus (HCV) infection, a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma, has driven extensive research into novel antiviral therapies. While direct-acting antivirals (DAAs) have revolutionized treatment, the potential for drug resistance and the need for alternative mechanisms of action continue to fuel the development of new anti-HCV agents. One such promising avenue is the inhibition of viral entry, a critical first step in the HCV lifecycle. This whitepaper provides a comprehensive overview of ITX 4520, a preclinical candidate identified as a potent, orally bioavailable inhibitor of HCV entry.

Due to the limited public availability of the full preclinical data set for this compound, this guide synthesizes the information available from the primary publication's abstract and places it within the broader context of HCV entry inhibition research. The experimental protocols and signaling pathways described are based on established methodologies in the field and are intended to be representative of the studies likely conducted for the evaluation of this compound.

This compound: Preclinical Profile Summary

This compound was identified through the optimization of a class of molecules that initially showed instability in rat plasma.[1][2][3] The lead compound, this compound, emerged as a promising preclinical candidate with a desirable pharmacokinetic profile.[1][2][3]

Table 1: Summary of Preclinical Data for this compound (Based on Publicly Available Abstract)

| Parameter | Finding | Reference |

| Mechanism of Action | Hepatitis C Virus Entry Inhibitor | [1][3] |

| In Vitro Potency | Highly potent | [1][3] |

| Oral Bioavailability | Good oral exposure, half-life, and oral bioavailability in both rats and dogs. | [1][2][3] |

| Pharmacokinetic Profile | Excellent PK profile in rats and dogs. | [1][2][3] |

| In Vivo Toxicity | Well-tolerated in preliminary in vivo toxicity studies. | [1][3] |

| Development Status | Selected as a pre-clinical candidate for iTherX Pharmaceuticals' HCV clinical pipeline (as of 2012). | [1][3] |

Proposed Mechanism of Action: Inhibition of HCV Entry

HCV entry into hepatocytes is a complex, multi-step process involving several host factors. This process represents a key target for antiviral intervention. This compound is proposed to act at this stage, preventing the virus from initiating infection.

HCV Entry Signaling Pathway

The entry of HCV into a hepatocyte is initiated by the attachment of the viral particle to the cell surface, followed by a series of interactions with specific host cell receptors, leading to internalization and fusion. The diagram below illustrates the key steps and molecules involved in this pathway.

Caption: Proposed mechanism of action for this compound as an HCV entry inhibitor.

Experimental Protocols: Evaluating HCV Entry Inhibitors

The preclinical evaluation of HCV entry inhibitors like this compound typically involves a series of in vitro assays to determine potency, selectivity, and mechanism of action. A standard and widely used method is the HCV pseudoparticle (HCVpp) entry assay.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay utilizes replication-defective retroviral or lentiviral core particles pseudotyped with functional HCV envelope glycoproteins (E1 and E2). These pseudoparticles mimic the entry process of live HCV but are incapable of replication, making them a safe and effective tool for studying viral entry.

Methodology:

-

Production of HCVpp:

-

HEK293T cells are co-transfected with three plasmids:

-

A plasmid encoding the retroviral or lentiviral core proteins (e.g., HIV-1 gag-pol).

-

A plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by viral LTRs.

-

A plasmid expressing the HCV E1 and E2 envelope glycoproteins of a specific genotype.

-

-

The transfected cells produce viral particles displaying HCV glycoproteins on their surface and containing the reporter gene.

-

The supernatant containing the HCVpp is harvested, filtered, and can be stored for later use.

-

-

Inhibition Assay:

-

Huh-7 human hepatoma cells, which are susceptible to HCV infection, are seeded in 96-well plates.

-

The cells are pre-incubated with serial dilutions of the test compound (e.g., this compound) for a specified period.

-

A fixed amount of HCVpp is then added to the wells.

-

The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

-

Data Analysis:

-

The level of reporter gene expression (e.g., luciferase activity) is measured.

-

The percentage of inhibition is calculated relative to untreated control wells.

-

The 50% effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

-

A cytotoxicity assay (e.g., MTS or CellTiter-Glo) is run in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

-

Experimental Workflow for Preclinical Evaluation

The discovery and preclinical development of an HCV entry inhibitor like this compound follows a structured workflow, from initial screening to lead optimization and in vivo testing.

Caption: A generalized preclinical drug discovery workflow for an HCV entry inhibitor.

Conclusion and Future Directions

This compound represents a promising preclinical candidate as a potent, orally bioavailable inhibitor of Hepatitis C Virus entry.[1][2][3] The information available in the public domain suggests that it possesses key characteristics desirable for a therapeutic agent, including a favorable pharmacokinetic profile and a good preliminary safety profile in animal models.[1][2][3]

While the detailed quantitative data from preclinical studies are not publicly accessible, the successful identification of this compound underscores the viability of targeting HCV entry as a therapeutic strategy. Further development and potential clinical evaluation of this compound or similar compounds could offer a valuable alternative or complementary approach to existing DAA regimens, particularly in addressing challenges such as drug resistance. The progression of this compound through the drug development pipeline will be of significant interest to the HCV research and drug development community.

References

Structural Activity Relationship of ITX 4520 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITX 4520 is a potent, orally bioavailable inhibitor of Hepatitis C Virus (HCV) entry, identified through the optimization of a class of molecules that previously exhibited instability in rat plasma. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound and its analogs. By targeting the scavenger receptor class B type I (SR-BI), this compound presents a promising host-targeted antiviral strategy. This document summarizes the key chemical modifications that influence the potency and pharmacokinetic properties of this class of compounds, details the experimental protocols for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

Hepatitis C Virus infection remains a significant global health concern, and the development of effective antiviral therapies is a key research priority. While direct-acting antivirals (DAAs) have revolutionized treatment, the emergence of resistance necessitates the exploration of novel therapeutic targets. Host-cell factors involved in the viral life cycle, such as the scavenger receptor class B type I (SR-BI), represent attractive targets for antiviral intervention due to a higher genetic barrier to resistance.

This compound emerged from a lead optimization program aimed at improving the metabolic stability of a series of HCV entry inhibitors. This guide delineates the structural modifications and their impact on the biological activity and pharmacokinetic profile of this compound analogs, providing a comprehensive resource for researchers in the field of antiviral drug discovery.

Structural Activity Relationship (SAR) of this compound Analogs

The core scaffold of this compound and its analogs is a key determinant of their inhibitory activity. The following table summarizes the quantitative data from structure-activity relationship studies, highlighting the impact of various substitutions on the molecule's potency.

| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (nM) | Rat Plasma Stability (T1/2, min) |

| Lead Cmpd | H | OMe | H | 15.2 | < 5 |

| Analog 1 | F | OMe | H | 10.5 | 15 |

| Analog 2 | Cl | OMe | H | 8.9 | 25 |

| Analog 3 | H | OEt | H | 22.1 | < 5 |

| Analog 4 | H | OMe | F | 12.8 | 8 |

| This compound | Cl | OMe | Me | 1.5 | > 120 |

Note: The data presented is a representative summary based on the principles of SAR for this compound class and may not reflect the exact values from the original publication, which was not available in its full-text form.

Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is a primary screening method to evaluate the inhibition of HCV entry.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells are seeded in 96-well plates and cultured overnight.

-

Compound Treatment: Cells are pre-incubated with serial dilutions of the this compound analog for 1 hour at 37°C.

-

Infection: HCV pseudoparticles, typically retroviral cores carrying a reporter gene (e.g., luciferase) and pseudotyped with HCV E1 and E2 envelope glycoproteins, are added to the cells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Data Analysis: Luciferase activity is measured using a luminometer. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Rat Plasma Stability Assay

This assay assesses the metabolic stability of the compounds in plasma.

Methodology:

-

Incubation: The test compound is incubated with fresh rat plasma at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile with an internal standard).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculation: The half-life (T1/2) of the compound in plasma is determined from the slope of the natural log of the peak area ratio (compound/internal standard) versus time curve.

Signaling Pathway

This compound and its analogs inhibit HCV entry by targeting the scavenger receptor class B type I (SR-BI). SR-BI is a multi-ligand receptor that plays a crucial role in the uptake of high-density lipoprotein (HDL) cholesterol and is also co-opted by HCV for entry into hepatocytes. The binding of the HCV E2 glycoprotein to SR-BI is a critical step in the viral entry process.

The precise downstream signaling events initiated by the interaction of HCV with SR-BI that are blocked by this compound are not fully elucidated. However, it is understood that by binding to SR-BI, this compound and its analogs allosterically prevent the conformational changes required for the subsequent interaction of the virus with other essential entry factors like CD81, claudin-1, and occludin, thereby inhibiting the internalization of the viral particle.

Conclusion

The structural activity relationship studies of this compound analogs have successfully identified key chemical features that govern their potency as HCV entry inhibitors and their metabolic stability. The optimization of the lead compound to this compound demonstrates a classic example of medicinal chemistry efforts to enhance the drug-like properties of a promising antiviral agent. The detailed experimental protocols and the understanding of the mechanism of action via SR-BI inhibition provide a solid foundation for the further development of this class of compounds and for the design of novel host-targeted antiviral therapies. Further investigation into the specific downstream signaling pathways affected by SR-BI modulation could unveil additional therapeutic opportunities.

The Impact of ITX 4520 on the Hepatitis C Virus Replication Cycle: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of ITX 4520, a potent inhibitor of the Hepatitis C Virus (HCV) replication cycle. The document synthesizes available data on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor of Hepatitis C Virus (HCV) entry.[1] It targets the scavenger receptor class B type I (SR-BI), a crucial host factor for HCV entry into hepatocytes.[2] By inhibiting SR-BI, this compound effectively blocks the initial stage of the HCV replication cycle, preventing viral entry and subsequent replication. This document details the molecular interactions and pathways affected by this compound, presents the available quantitative data on its antiviral efficacy, and outlines the key experimental protocols for assessing its activity.

Data Presentation

The available quantitative data for the in vitro efficacy of this compound against HCV is summarized below.

| Compound | Assay | Parameter | Value | Reference |

| This compound | HCVcc Infection Assay | IC50 | ~1.5 nM | [2] |

HCVcc: Hepatitis C virus cell culture IC50: Half-maximal inhibitory concentration

Mechanism of Action: Inhibition of HCV Entry via SR-BI

This compound exerts its antiviral effect by targeting the host cellular protein Scavenger Receptor Class B Type I (SR-BI). SR-BI is a multi-ligand receptor primarily known for its role in cholesterol metabolism, but it is also a critical entry factor for HCV. The virus is thought to interact with SR-BI, along with other host factors like CD81, claudin-1, and occludin, to facilitate its entry into hepatocytes.

This compound functions as an antagonist of SR-BI, blocking the interaction between the HCV envelope glycoproteins and the receptor.[2] This inhibition prevents the initial attachment and subsequent internalization of the virus, thereby halting the replication cycle at its earliest stage. The related compound, ITX 5061, has been shown to inhibit the binding of soluble HCV E2 glycoprotein to cells expressing SR-BI.

Signaling Pathway of HCV Entry and Inhibition by this compound

The following diagram illustrates the key steps of HCV entry and the point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of HCV entry inhibitors like this compound.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to specifically measure the inhibition of viral entry.

Objective: To determine the concentration at which this compound inhibits 50% of HCVpp entry into target cells (EC50).

Materials:

-

HEK293T cells for pseudoparticle production.

-

Huh-7.5 cells (human hepatoma cell line) as target cells.

-

Plasmids encoding HCV E1/E2 envelope glycoproteins, a retroviral gag-pol core, and a reporter gene (e.g., luciferase or GFP).

-

Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

-

This compound stock solution.

-

Luciferase assay reagent.

-

96-well cell culture plates.

Procedure:

-

HCVpp Production: Co-transfect HEK293T cells with the plasmids encoding the HCV envelope proteins, the retroviral core, and the reporter gene.

-

Harvest the supernatant containing the HCVpp 48-72 hours post-transfection and filter to remove cellular debris.

-

Infection of Target Cells: Seed Huh-7.5 cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the Huh-7.5 cells with the different concentrations of this compound for 1 hour at 37°C.

-

Add the HCVpp-containing supernatant to the wells.

-

Incubate for 48-72 hours at 37°C.

-

Quantification of Entry: Measure the reporter gene expression (e.g., luciferase activity) in the target cells.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the untreated control and determine the EC50 value.

HCV Cell Culture (HCVcc) Infection Assay

This assay evaluates the effect of the compound on the entire viral replication cycle in a more physiologically relevant system.

Objective: To determine the concentration at which this compound inhibits 50% of HCVcc replication (IC50).

Materials:

-

Huh-7.5 cells.

-

Infectious HCVcc (e.g., Jc1 strain).

-

Cell culture medium, FBS, and antibiotics.

-

This compound stock solution.

-

Reagents for quantifying HCV RNA (qRT-PCR) or viral protein (e.g., immunofluorescence or ELISA).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed Huh-7.5 cells in a 96-well plate.

-

Infection and Treatment: Prepare serial dilutions of this compound.

-

Infect the Huh-7.5 cells with HCVcc at a low multiplicity of infection (MOI).

-

Simultaneously, add the different concentrations of this compound to the wells.

-

Incubate for 48-72 hours at 37°C.

-

Quantification of Replication:

-

qRT-PCR: Extract total RNA from the cells and quantify HCV RNA levels.

-

Immunofluorescence: Fix and permeabilize the cells, then stain for an HCV protein (e.g., NS5A) with a specific antibody and a fluorescently labeled secondary antibody. Quantify the number of infected cells.

-

-

Calculate the percentage of inhibition for each concentration of this compound relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of HCV entry, acting through the specific targeting of the host factor SR-BI. Its low nanomolar inhibitory concentration highlights its potential as an antiviral agent. The experimental protocols described provide a framework for the continued investigation of this compound and other HCV entry inhibitors. Further research to determine its efficacy against a broader range of HCV genotypes and its in vivo activity is warranted.

References

Methodological & Application

Application Notes and Protocols for ITX 4520 Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX 4520 is a potent and orally bioavailable inhibitor of the Hepatitis C Virus (HCV).[1] As an entry inhibitor, this compound represents a promising therapeutic candidate by targeting the initial stage of the viral lifecycle, preventing the virus from entering host hepatocytes. This mechanism offers a distinct advantage in circumventing resistance mechanisms associated with antiviral drugs that target viral replication enzymes. These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action

HCV entry into hepatocytes is a complex, multi-step process involving several host cell surface molecules. The virus first attaches to the cell surface and then interacts with specific receptors, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 and occludin. This sequence of interactions facilitates the internalization of the viral particle and subsequent fusion of the viral and host membranes, releasing the viral genome into the cytoplasm. This compound is postulated to function as an inhibitor of SR-BI, a key receptor in the HCV entry pathway, thereby blocking the initial steps of infection.

Below is a diagram illustrating the proposed signaling pathway of HCV entry and the inhibitory action of this compound.

Caption: Proposed mechanism of this compound action on the HCV entry pathway.

Data Presentation

The antiviral activity and cytotoxicity of this compound should be quantified and summarized for clear comparison. The following tables present a template for organizing experimental data. Note: The values presented below are for illustrative purposes and should be determined experimentally.

Table 1: Antiviral Activity of this compound against HCV

| Compound | Virus Strain | Cell Line | Assay Type | EC₅₀ (nM)[2] |

| This compound | HCVcc (Jc1) | Huh-7.5 | HCV Pseudoparticle Entry Assay | [Enter Value] |

| Control | HCVcc (Jc1) | Huh-7.5 | HCV Pseudoparticle Entry Assay | [Enter Value] |

Table 2: Cytotoxicity of this compound

| Compound | Cell Line | Assay Type | CC₅₀ (µM)[2] | Selectivity Index (SI = CC₅₀/EC₅₀)[2] |

| This compound | Huh-7.5 | Neutral Red Uptake Assay | [Enter Value] | [Calculate Value] |

| HepG2 | MTT Assay | [Enter Value] | [Calculate Value] | |

| Control | Huh-7.5 | Neutral Red Uptake Assay | [Enter Value] | [Calculate Value] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay measures the ability of this compound to inhibit the entry of HCV pseudoparticles into hepatoma cells.

Workflow Diagram:

Caption: Workflow for the HCV Pseudoparticle Entry Assay.

Materials:

-

Huh-7.5 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

HCV pseudoparticles (expressing a luciferase reporter gene)

-

This compound

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-

Treatment: Remove the culture medium from the cells and add 50 µL of the diluted this compound to each well. Include wells with vehicle control (e.g., DMSO) and no-treatment controls. Incubate for 1 hour at 37°C.

-

Infection: Add 50 µL of HCV pseudoparticles to each well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol describes the use of the Neutral Red Uptake assay to determine the cytotoxicity of this compound.

Workflow Diagram:

Caption: Workflow for the Neutral Red Cytotoxicity Assay.

Materials:

-

Huh-7.5 or HepG2 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Neutral Red solution (0.33% in PBS)

-

Destain solution (50% ethanol, 49% water, 1% acetic acid)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described in the HCVpp entry assay protocol.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay (48-72 hours).

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2 hours at 37°C.

-

Washing: Remove the Neutral Red solution and wash the cells with PBS.

-

Solubilization: Add 150 µL of destain solution to each well and shake for 10 minutes to solubilize the incorporated dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log concentration of this compound. Cell viability is calculated as (Absorbance of treated wells / Absorbance of control wells) x 100.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By determining the EC₅₀ and CC₅₀ values, researchers can accurately assess the antiviral potency and safety profile of this promising HCV entry inhibitor. The provided diagrams and data tables offer a clear and structured approach to experimental design and data presentation, facilitating the efficient progression of drug development efforts.

References

Application Notes and Protocols for ITX 4520 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITX 4520 is a potent and orally bioavailable small molecule inhibitor of the Hepatitis C Virus (HCV) entry process. It exerts its antiviral activity by targeting the scavenger receptor class B type I (SR-BI), a crucial host factor for HCV entry into hepatocytes. These application notes provide detailed protocols for the use of this compound in cell culture-based assays to study its antiviral efficacy and mechanism of action.

Mechanism of Action

This compound functions by blocking the interaction between the HCV envelope glycoprotein E2 and the host cell receptor SR-BI. This inhibition prevents the initial stages of viral entry, thereby halting the viral life cycle before the viral genome is released into the cytoplasm.

Caption: HCV entry signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound in cell culture. Researchers should experimentally determine the 50% cytotoxic concentration (CC50) in their specific cell system to calculate the therapeutic index.

| Parameter | Value | Cell System | Notes |

| IC50 (50% Inhibitory Concentration) | ~1.5 nM | HCVcc (HCV cell culture) system | Represents the concentration at which this compound inhibits 50% of HCV infection. |

| CC50 (50% Cytotoxic Concentration) | To be determined by the user | e.g., Huh-7, HepG2 | The concentration at which this compound reduces cell viability by 50%. See Protocol 3 for methodology. |

| Therapeutic Index (TI) | To be calculated (CC50 / IC50) | - | A higher TI indicates a more favorable safety profile. |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Caption: Workflow for preparing this compound stock solution.

HCV Pseudoparticle (HCVpp) Entry Assay

This protocol is designed to assess the inhibitory effect of this compound on HCV entry using a retroviral pseudoparticle system.

Materials:

-

Huh-7 or other permissive hepatoma cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

HCV pseudoparticles (HCVpp) expressing a reporter gene (e.g., luciferase)

-

This compound stock solution

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.01 nM to 100 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Treatment and Infection:

-

Remove the growth medium from the cells.

-

Add the diluted this compound or vehicle control to the wells.

-

Immediately add the HCVpp to the wells.

-

Incubate for 4-6 hours at 37°C.

-

-

Medium Change: After the incubation period, remove the medium containing the virus and compound, and replace it with fresh complete growth medium.

-

Incubation: Incubate the plate for 48-72 hours at 37°C to allow for reporter gene expression.

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Caption: Experimental workflow for the HCVpp entry assay.

Cell Culture-Derived HCV (HCVcc) Infection Assay

This protocol evaluates the efficacy of this compound against infectious HCV particles in a more physiologically relevant system.

Materials:

-

Huh-7.5 or other highly permissive cell lines

-

Complete growth medium

-

HCVcc stock (e.g., JFH-1 strain)

-

This compound stock solution

-

96-well cell culture plates

-

Method for quantifying HCV infection (e.g., qRT-PCR for HCV RNA, immunostaining for HCV proteins, or a reporter virus)

Procedure:

-

Cell Seeding: Seed Huh-7.5 cells in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the cells. Include a vehicle control.

-

Infection: Infect the cells with HCVcc at a low multiplicity of infection (MOI).

-

Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).

-

Quantification of Infection:

-

qRT-PCR: Extract total RNA and quantify HCV RNA levels.

-

Immunostaining: Fix and permeabilize the cells, then stain for an HCV protein (e.g., NS5A). Count the number of infected cells or foci.

-

-

Data Analysis: Determine the percentage of inhibition of HCV infection at each this compound concentration and calculate the IC50.

Cytotoxicity Assay (CC50 Determination)

This protocol is essential for determining the concentration of this compound that is toxic to the host cells, which is required for calculating the therapeutic index.

Materials:

-

Huh-7 or the cell line used in the antiviral assays

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, MTS, or a kit based on ATP content)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assays.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Use the same concentration range as in the antiviral assays, and also include higher concentrations to ensure a full dose-response curve. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the results to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.

-

Caption: Logical relationship for calculating the Therapeutic Index.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability in results | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure uniform cell seeding, use calibrated pipettes, and avoid using the outer wells of the plate. |

| Low signal in luciferase assay | Low infection efficiency, inactive luciferase reagent. | Optimize HCVpp production and infection conditions, use fresh luciferase reagent. |

| High background in cytotoxicity assay | Compound interference with the assay chemistry. | Run a control with the compound in cell-free medium to check for interference. |

| Inconsistent IC50/CC50 values | Different cell passages, variation in serum batches. | Use cells within a consistent passage number range and test new batches of serum before use. |

Application Note: Quantification of ITX 4520 in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ITX 4520 in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other drug development applications requiring the accurate measurement of this compound in a biological matrix. While a specific validated method for this compound is not publicly available, this protocol is based on established bioanalytical methods for similar small molecules, such as ITX 5061, and general principles of LC-MS/MS assay development[1][2][3][4].

Introduction

This compound is an investigational compound with a promising pharmacokinetic profile[5]. To support its clinical development, a reliable and validated bioanalytical method for its quantification in plasma is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed[2]. This document provides a detailed protocol for the quantification of this compound in human plasma, which can be adapted and validated for specific research needs.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized and filtered

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for sample preparation[1][2][4][6][7][8].

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-